4-Amino-3-cyclobutylbutanoic acid hydrochloride
Overview
Description
4-Amino-3-cyclobutylbutanoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO₂. It is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclobutylbutanoic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction, often using a suitable cyclizing agent under controlled temperature and pressure conditions.
Formation of the Butanoic Acid Moiety: The butanoic acid group is introduced via a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The compound is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclobutylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction processes.
Substituted Compounds: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3-cyclobutylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclobutylbutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-cyclobutylbutanoic acid: The free base form without the hydrochloride salt.
3-Cyclobutylbutanoic acid: Lacks the amino group.
4-Amino-3-cyclobutylpropanoic acid: Has a shorter carbon chain.
Uniqueness
4-Amino-3-cyclobutylbutanoic acid hydrochloride is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
4-amino-3-cyclobutylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-7(4-8(10)11)6-2-1-3-6;/h6-7H,1-5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECAPSFLGPXLFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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